
Anilinium Triflate: Application Notes and Protocols for Organic Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Anilinium triflate

CAS No.: 591-40-2

Cat. No.: S6647606

Get Quote

Introduction and Chemical Profile

Anilinium triflate is an organic salt formed by the protonation of aniline with trifluoromethanesulfonic acid.

It serves as a versatile reagent in modern synthetic chemistry, primarily functioning as a strong Brønsted

acid (pKa ~10.6 in CH₃CN) [1] to activate substrates or facilitate electron transfer processes. Its utility spans

catalytic applications and serving as a proton source in electrochemical and radical reactions. The

combination of a weakly nucleophilic triflate anion (OTf⁻) and a stable anilinium cation (C₆H₅NH₃⁺) makes

it particularly effective in acidic catalysis without interfering with reactive intermediates [1].

Key Physical and Chemical Properties:

Chemical Name: Anilinium trifluoromethanesulfonate

CAS Registry Number: 87373195 [2]
Molecular Formula: C₇H₈F₃NO₃S [2]

pKa: ~10.6 in acetonitrile [1]
Appearance: Typically a white to off-white crystalline solid

Key Features: Low nucleophilicity, good solubility in polar organic solvents, and thermal stability.

Synthetic Applications and Reaction Protocols

2.1 Protocol 1: Iron-Catalyzed Aromatic C–H Amination for N-CD₃ Anilines [3]

This protocol describes the synthesis of deuterated aryl amines via iron-catalyzed, site-selective C–H

amination, where anilinium triflate is generated in situ as the protonated product.
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Reaction Principle: An iron-aminyl radical intermediate facilitates homolytic aromatic substitution

(HAS). The basic functional groups on the substrate chelate with the iron center to direct ortho-
selective radical addition.
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Materials:

Substrate: Benzamide derivative (1 equiv).
Aminating Agent: NH(CD₃)-O-(pivaloyl)hydroxylamines·HOTf (1.2 equiv).

Catalyst: Fe(OAc)₂ (20 mol%).
Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), anhydrous.

Reaction Atmosphere: Inert (Nitrogen or Argon).

Step-by-Step Procedure:

In a flame-dried Schlenk tube under a nitrogen atmosphere, combine Fe(OAc)₂ (0.02 mmol)

and the benzamide substrate (0.1 mmol).
Add anhydrous HFIP (2 mL) and stir the mixture at room temperature for 5 minutes.

Add NH(CD₃)-O-(pivaloyl)hydroxylamines·HOTf (0.12 mmol) in one portion.
Stir the reaction mixture at room temperature for 12 hours under visible light irradiation (e.g.,

34W blue LED).
Monitor reaction completion by TLC or LC-MS.

Work-up and Isolation:

After completion, dilute the reaction mixture with dichloromethane (10 mL).
Wash the organic layer with saturated aqueous sodium bicarbonate solution (5 mL) and then

brine (5 mL).
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl

acetate) to obtain the pure ortho-N-CD₃ anilinium triflate product.

Key Application Notes:

Deuterium Effect: Using the deuterated aminating reagent suppresses a common side

reaction (formation of dihydroquinazolinone) due to the kinetic isotope effect (KIE), leading to a
cleaner reaction and higher yield [3].

Directing Groups: Primary, secondary, and tertiary benzamides, as well as Weinreb amides,
urea, and carbamate groups, are effective directing groups.

Water Sensitivity: The reaction tolerates 1 equivalent of water, but higher loadings significantly
decrease yield, likely due to coordination with the iron-aminyl radical intermediate [3].

2.2 Protocol 2: Electrochemical H₂ Evolution Catalysis [1]

Anilinium triflate serves as an effective proton source in electrochemical H₂ evolution cycles mediated by

[Cp*Rh] complexes.

Reaction Principle: Reduction of a Rh(III) precatalyst generates a Rh(I) species. Anilinium triflate
protonates this intermediate. Subsequent steps involve reduction and protonolysis to release H₂,

regenerating the catalyst.
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Materials:

Precatalyst: [Cp*Rh(bpy)Cl]Cl (bpy = 2,2'-bipyridine) or similar (1 mM).
Electrolyte: n-Bu₄NPF₆ (0.1 M) in anhydrous acetonitrile.

Proton Source: Anilinium triflate (10-50 mM).
Equipment: Standard three-electrode electrochemical cell (Working electrode: Glassy Carbon;

Counter electrode: Pt wire; Reference electrode: Ag/AgNO₃).

Step-by-Step Procedure:
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Prepare the electrolyte solution by dissolving n-Bu₄NPF₆ (0.1 M) in anhydrous, deoxygenated

acetonitrile.
Add the [Cp*Rh] precatalyst (1 mM) and anilinium triflate (10-50 mM) to the electrolyte

solution.
Transfer the solution to an airtight electrochemical cell under an inert atmosphere.

Apply a reducing potential of -2.0 V to -2.5 V (vs. Fc⁺/Fc) to initiate H₂ evolution.
Monitor charge passed and quantify H₂ gas by gas chromatography or volumetric methods.

Key Application Notes:

Acid Strength: The pKa of anilinium triflate (10.6 in MeCN) is suitable for protonating
reduced metal centers without causing catalyst decomposition, which can occur with stronger

acids [1].
Counterion Advantage: The non-coordinating nature of the triflate anion prevents catalyst

poisoning.

Quantitative Data Summary

Table 1: Key Reaction Parameters Utilizing Anilinium Triflate

Application
Role of Anilinium
Triflate

Typical
Loading

Optimal
Solvent

Critical
Parameters

| Iron-Catalyzed C–H Amination [3] | In situ generated product; counterion for isolation | N/A (Product) |

HFIP | - Anhydrous conditions

RT, inert atmosphere

Blue LED irradiation | | Electchemical H₂ Evolution [1] | Proton source (pKa ~10.6 in MeCN) | 10-50
equiv (vs. catalyst) | Acetonitrile | - Applied potential: -2.3 V to -2.5 V vs. Fc⁺/Fc

Inert, anhydrous conditions | | Trialkylammonium Salt Degradation [4] | Exemplar of anilinium salt
reactivity | Reactant | DMSO, DMF | - Thermal activation

Degrades via SN2 pathway to methyl iodide |

Handling, Storage, and Safety

Storage: Store in a cool, dry place protected from light and moisture. Desiccate for long-term storage.
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Stability Considerations: Anilinium salts can undergo thermal degradation. For example, N,N,N-

trimethylanilinium salts decompose to methyl iodide and the parent aniline via an SN2 pathway [4].

While anilinium triflate is stable under standard lab conditions, prolonged heating should be

avoided.
Safety: Standard personal protective equipment (PPE) including gloves and safety glasses should be

worn. Operate in a well-ventilated fume hood, especially when handling powders.

Conclusion

Anilinium triflate is a valuable reagent with demonstrated efficacy in advanced synthetic methodologies,

particularly in C–H functionalization and electrocatalysis. Its defined acidity and non-coordinating nature

make it a superior choice for protocols requiring precise proton management. The provided protocols offer

practical guidance for researchers to implement this reagent in drug development and complex molecule

synthesis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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